3'-Fluoro-biphenyl-4-sulfonyl chloride, also known as 4'-fluoro(1,1'-biphenyl)-4-sulfonyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 270.702 g/mol. This compound is classified as a sulfonyl chloride, which is a type of organosulfur compound characterized by the presence of a sulfonyl group () attached to a chlorine atom. Sulfonyl chlorides are important intermediates in organic synthesis due to their reactivity and ability to form sulfonamides and other derivatives.
The synthesis of 3'-fluoro-biphenyl-4-sulfonyl chloride can be achieved through several methods:
The yield and purity of the product can vary based on the specific conditions used, such as temperature, reaction time, and concentrations of reactants .
The molecular structure of 3'-fluoro-biphenyl-4-sulfonyl chloride features:
3'-Fluoro-biphenyl-4-sulfonyl chloride participates in various chemical reactions:
The specific reaction conditions (temperature, solvent, catalysts) greatly influence the efficiency and selectivity of these reactions .
The mechanism of action for reactions involving 3'-fluoro-biphenyl-4-sulfonyl chloride typically follows these steps:
This mechanism highlights the versatility of sulfonyl chlorides in organic synthesis .
Relevant data indicates that handling should be done with care due to its potential toxicity and reactivity .
3'-Fluoro-biphenyl-4-sulfonyl chloride has several scientific applications:
The chlorosulfonation-fluorination approach remains a cornerstone in the industrial production of 3'-fluoro-biphenyl-4-sulfonyl chloride. This sequential methodology involves two critical stages: initial electrophilic chlorosulfonation of the biphenyl precursor followed by site-specific fluorination. The first stage employs chlorosulfonic acid (ClSO₃H) as both reagent and solvent at rigorously maintained temperatures between 0–5°C to suppress polysulfonation byproducts. This exothermic reaction demands precise thermal control, as elevated temperatures promote disulfonyl chloride formation and tar generation, reducing yields to ≤60% [7]. The resulting sulfonyl chloride intermediate undergoes Friedel-Crafts fluorination using fluorine gas or Selectfluor® reagents, where the electron-withdrawing nature of the sulfonyl chloride group directs electrophilic fluorination to the meta position relative to the sulfonyl moiety [3] [7].
This pathway typically achieves overall yields of 70–75% on laboratory scale but faces limitations in regioselectivity control during fluorination. Ortho-substituted biphenyl precursors exhibit steric hindrance that reduces fluorination efficiency to 50–60%, necessitating costly purification via fractional crystallization. Recent advances employ microreactor technology to enhance mass transfer during gas-liquid fluorination, improving regioselectivity from 4:1 to >9:1 (3'-F:2'-F isomers) by minimizing local reagent concentration gradients [7].
Table 1: Performance Metrics of Chlorosulfonation-Fluorination Route
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Temperature | 0–5°C | 5–10°C |
Chlorosulfonation Time | 4–6 hours | 2 hours (flow) |
Overall Yield | 70–75% | 85–90% |
3'-F Isomer Purity (Crude) | 85–90% | 92–95% |
Purification Method | Column Chromatography | Crystallization (Ethanol/Water) |
Modern synthetic routes leverage transition metal-catalyzed cross-coupling reactions to construct the fluorinated biphenyl scaffold prior to sulfonation. The Suzuki-Miyaura coupling between 4-bromobenzenesulfonyl chloride derivatives and 3-fluorophenylboronic acids has emerged as the most efficient strategy. This approach utilizes palladium catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) in biphasic solvent systems (toluene/water) with carbonate bases at 80–90°C. Critical to success is the pre-protection of sulfonyl chlorides as stable thioether or sulfonamide derivatives to prevent catalyst poisoning, followed by deprotection and chlorination post-coupling [1] [6].
Alternative Negishi coupling methodologies employ zinc-activated 3-fluoroaryl reagents coupled with 4-halophenyl sulfonyl chlorides under nickel catalysis (NiCl₂(dppe)). This approach circumvents boron-protection requirements but introduces challenges in handling moisture-sensitive organozinc intermediates. Catalyst systems significantly impact efficiency: Pd(0) achieves turnover numbers >1,000 but requires expensive ligands, while Ni(II) catalysts operate at 5–10 mol% loadings with 80–85% yields but suffer from competitive dehalogenation side reactions [1] [8]. Recent breakthroughs utilize PEPPSI-IPr (Pd-NHC) catalysts that tolerate unprotected sulfonyl chlorides at 0.5 mol% loading, reducing protection/deprotection steps and improving atom economy by 30% [6].
Table 2: Comparison of Transition Metal-Catalyzed Approaches
Parameter | Suzuki-Miyaura (Pd) | Negishi (Ni) | PEPPSI-IPr (Pd-NHC) |
---|---|---|---|
Catalyst Loading | 1–2 mol% | 5–10 mol% | 0.5 mol% |
Temperature | 80–90°C | 60–70°C | 70–80°C |
Functional Group Tolerance | Moderate (requires protection) | High | Excellent (no protection) |
Typical Yield | 75–85% | 80–85% | 90–92% |
Major Byproduct | Homocoupled biphenyl | Dehalogenated arene | None |
The sulfonation/chlorosulfonation step exhibits profound sensitivity to thermal gradients and reagent stoichiometry. Laboratory-scale optimization reveals that exceeding 10°C during chlorosulfonation of 4'-fluorobiphenyl accelerates disulfonyl chloride formation from <5% to 25–30% within 30 minutes. Maintaining ClSO₃H:biphenyl ratios at 1.5:1 suppresses polysulfonation while ensuring >95% conversion. Sub-stoichiometric conditions (1:1 ratio) leave 15–20% unreacted starting material, complicating purification [7].
Industrial implementations employ jacketed reactors with automated cold brine circulation to maintain isothermal conditions. Stoichiometric precision is achieved through mass flow meters for chlorosulfonic acid delivery, reducing molar excess requirements from 50% to 15–20%. Kinetic studies demonstrate the reaction follows second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 5°C), with activation energy (Ea) of 45 kJ/mol, justifying strict cryogenic conditions. Post-reaction quenching into ice-water requires careful pH control (pH 4–5) to prevent hydrolysis of the sulfonyl chloride product to sulfonic acids [7].
Table 3: Impact of Reaction Parameters on Sulfonation Efficiency
Parameter | Optimal Value | Deviation Effect | Yield Impact |
---|---|---|---|
Temperature | 0–5°C | +10°C increase | -25% |
ClSO₃H : Substrate | 1.5 : 1 | 1 : 1 | -15–20% |
Reaction Time | 2 hours | +1 hour | -5–8% (byproduct formation) |
Quench pH | 4–5 | pH >7 | Hydrolysis to sulfonic acid |
Agitation Rate | 400–600 rpm | <200 rpm | Incomplete reaction |
Solvent selection critically influences both traditional and modern synthetic routes. For chlorosulfonation, neat chlorosulfonic acid serves as the optimal medium despite handling challenges due to its dual role as reactant/solvent. Dilution with solvents like dichloroethane reduces reaction rate by 60% due to decreased collision frequency. Transition metal-catalyzed couplings require anhydrous, degassed conditions with carefully engineered solvent systems. Suzuki couplings achieve maximum efficiency in toluene/water (3:1) mixtures with TBAB (tetrabutylammonium bromide) as phase-transfer catalyst, enhancing interfacial contact between hydrophilic boronates and hydrophobic aryl halides [6].
Catalytic efficiency in cross-coupling depends strongly on solvent polarity and donor number. Pd-catalyzed reactions in THF show 30% higher yields than in DMF due to reduced catalyst decomposition. Recent solvent screening identifies 2-MeTHF as superior to traditional ethers, providing 92% conversion versus 85% for dioxane, attributed to its higher boiling point (80°C) facilitating reagent solubility. For Ni-catalyzed Negishi couplings, ethereal solvents (diethyl ether) outperform hydrocarbons due to enhanced organozinc solubility, with diethyl ether/hexane (1:1) mixtures balancing solubility and cost [6].
Industrial-scale production of 3'-fluoro-biphenyl-4-sulfonyl chloride increasingly adopts continuous flow technology to overcome limitations of batch processing. Chlorosulfonation in conventional batch reactors requires 4–6 hours with significant heat management challenges, whereas microfluidic systems (channel diameter ≤1 mm) achieve complete conversion in ≤30 seconds residence time at 20°C due to exceptional heat transfer (heat transfer coefficients 5,000 W/m²·K vs. 500 W/m²·K in batch). This eliminates cryogenic requirements and reduces disulfonyl chloride byproducts to <3% [7].
Integrated systems combine PFA (perfluoroalkoxy) tubing reactors for sulfonation with in-line separators. A representative industrial setup comprises: 1) Precursor mixing module (4'-fluorobiphenyl in DCM), 2) Multistage ClSO₃H addition with static mixers, 3) Temperature-controlled residence loop (50°C, 30 sec), 4) Quench T-junction with ice-water, and 5) Membrane-based phase separation. This configuration achieves 95% isolated yield at 10 kg/hour throughput with minimal operator intervention. For modern coupling routes, packed-bed reactors with immobilized Pd catalysts (Pd on mesoporous carbon) enable continuous Suzuki coupling at 120°C/20 bar pressure, reducing catalyst leaching to <50 ppm per cycle [7].
Purification of 3'-fluoro-biphenyl-4-sulfonyl chloride presents significant challenges due to its hydrolytic sensitivity and isomeric impurities. Industrial processes employ multistep crystallization from ethanol/water mixtures (4:1) at −10°C, achieving 97–99% purity. Key impurities include hydrolyzed sulfonic acids (≤1.5%) and disulfonyl chlorides (≤2.0%), both requiring careful control of crystallization kinetics. Rapid cooling induces oiling-out; therefore, controlled cooling at 0.5°C/minute from 50°C to −10°C yields plate-like crystals ideal for filtration [3].
The compound's thermal instability (decomposition onset 110°C) precludes distillation, while silica gel chromatography introduces hydrolysis risks. Industrial solutions utilize countercurrent extraction with hexane/acetonitrile systems (K = 3.2) for preliminary purification followed by crystallization. Polymorphism studies reveal two crystalline forms: metastable Form α (mp 58–60°C) converts to stable Form β (mp 62–64°C) upon seeding. Maintaining >90% Form β in the final product is crucial for storage stability, achieved through controlled antisolvent (water) addition rates of 5–10 mL/min per liter of solution [3] [7].
Table 4: Crystallization Optimization Parameters for Industrial Purification
Parameter | Laboratory Scale | Industrial Process | Effect on Purity |
---|---|---|---|
Solvent Composition | EtOH : H₂O (3:1) | EtOH : H₂O (4:1) | Increases from 95% to 99% |
Cooling Rate | 2°C/min | 0.5°C/min | Precludes inclusion impurities |
Final Temperature | −20°C | −10°C | Avoids co-crystallization of disulfonyl chloride |
Seeding | Not employed | Form β crystals at 30°C | Ensures stable polymorph >90% |
Filtration Temperature | −20°C | −5°C | Reduces solvent retention by 40% |
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